

7-Bromo-2-methylbenzo[d]oxazole CAS number 1239489-82-7

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Compound of Interest

Compound Name: 7-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B582238

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7-Bromo-2-methylbenzo[d]oxazole: A Technical Guide

CAS Number: 1239489-82-7

This technical guide provides a comprehensive overview of **7-Bromo-2-methylbenzo[d]oxazole**, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines information from commercial suppliers with established chemical principles and data from related compounds to offer a valuable resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

7-Bromo-2-methylbenzo[d]oxazole is a solid, bromine-substituted heterocyclic compound. Its core structure, the benzoxazole ring, is a key pharmacophore found in numerous biologically active molecules. The presence of a bromine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, and may offer a handle for further chemical modifications through cross-coupling reactions.

Property	Value	Source
CAS Number	1239489-82-7	Various Suppliers
Molecular Formula	C ₈ H ₆ BrNO	Various Suppliers
Molecular Weight	212.04 g/mol	Various Suppliers
Appearance	Solid	Various Suppliers
Purity	95% - 99%	Various Suppliers
InChI	1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3	Sigma-Aldrich [1]
InChI Key	BKDLGCJXIKUIRB-UHFFFAOYSA-N	Sigma-Aldrich [1]
Storage	Sealed in dry, room temperature	Sigma-Aldrich [1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **7-Bromo-2-methylbenzo[d]oxazole** is not extensively documented in peer-reviewed literature, a plausible and widely used method for the formation of 2-methylbenzoxazoles is the cyclization of the corresponding 2-aminophenol derivative. The proposed synthesis of **7-Bromo-2-methylbenzo[d]oxazole** would involve the reaction of 2-amino-6-bromophenol with an acetylating agent, such as acetic anhydride or acetyl chloride.

Proposed Experimental Protocol:

Reaction: Cyclization of 2-amino-6-bromophenol with acetic anhydride.

Reagents and Materials:

- 2-amino-6-bromophenol
- Acetic anhydride
- Glacial acetic acid (as solvent)

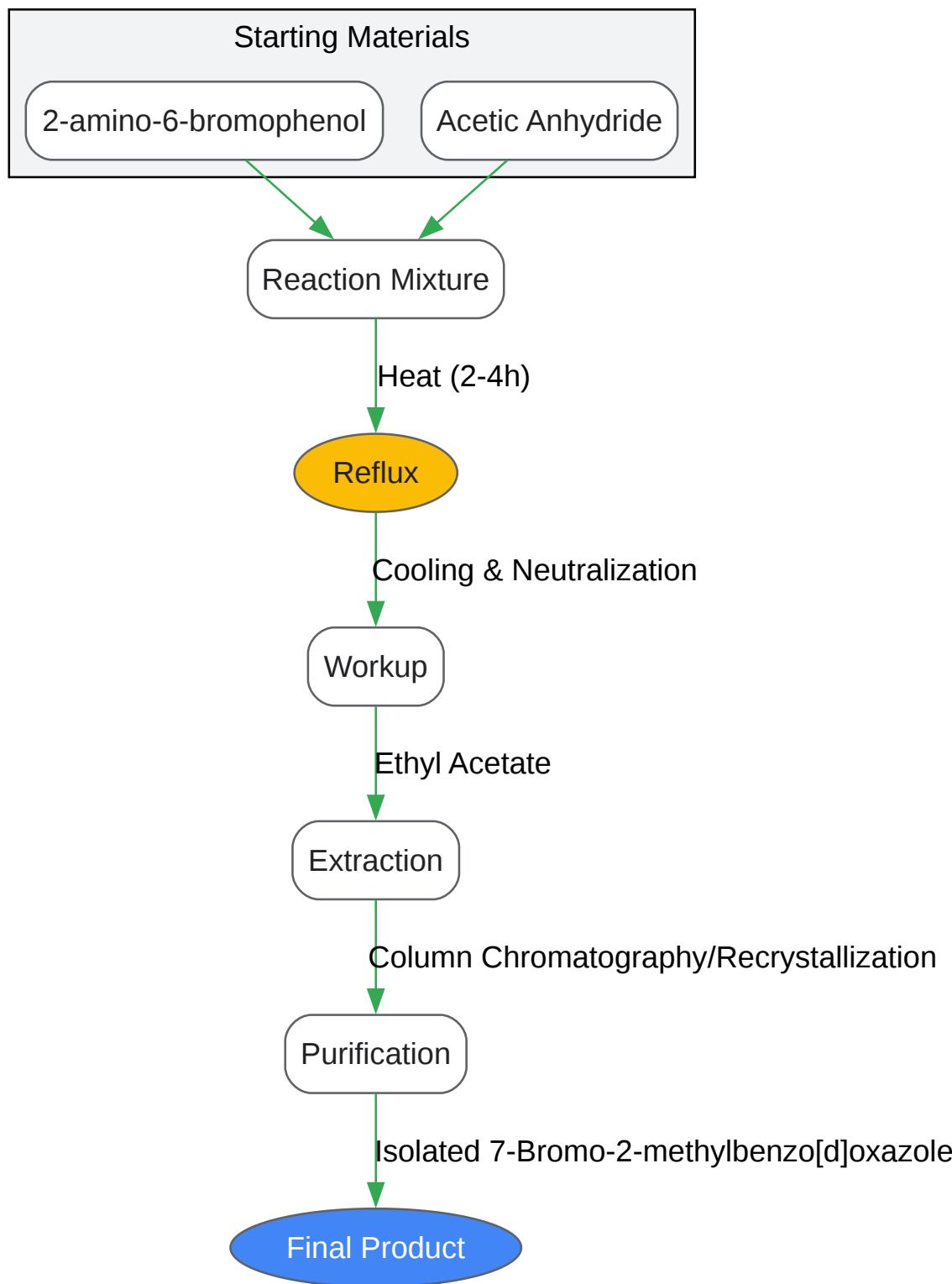
- Sodium bicarbonate solution (for workup)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-bromophenol (1 equivalent) in glacial acetic acid.
- To the stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a beaker of ice water and stir until any excess acetic anhydride has hydrolyzed.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Proposed Synthetic Workflow for 7-Bromo-2-methylbenzo[d]oxazole

[Click to download full resolution via product page](#)Caption: Proposed synthetic workflow for **7-Bromo-2-methylbenzo[d]oxazole**.

Spectroscopic Data

Experimental spectroscopic data for **7-Bromo-2-methylbenzo[d]oxazole** is not readily available in the public domain. The following tables provide predicted ¹H and ¹³C NMR data and expected characteristics for IR and Mass Spectrometry.

Predicted NMR Data

Predicted ¹ H NMR (CDCl ₃ , 400 MHz)	Predicted ¹³ C NMR (CDCl ₃ , 100 MHz)
Chemical Shift (ppm)	Assignment
~ 7.5 (d)	H4
~ 7.2 (t)	H5
~ 7.4 (d)	H6
~ 2.6 (s)	-CH ₃

Note: Predicted values are estimates and may differ from experimental results.

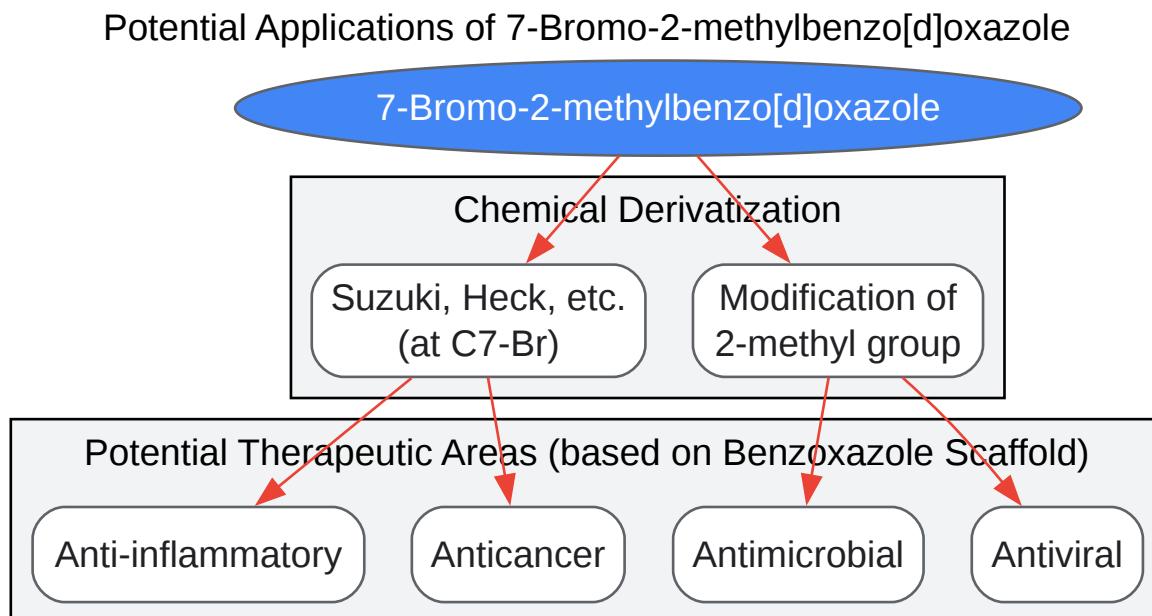
Expected IR and Mass Spectrometry Data

Spectroscopy	Expected Characteristics
IR (Infrared)	~ 1640-1660 cm ⁻¹ (C=N stretch), ~ 1500-1600 cm ⁻¹ (aromatic C=C stretch), ~ 1250 cm ⁻¹ (C-O stretch), ~ 550-750 cm ⁻¹ (C-Br stretch).
MS (Mass Spec.)	Molecular ion (M ⁺) peak at m/z 211 and M+2 peak at m/z 213 with approximately equal intensity, characteristic of a monobrominated compound. Fragmentation may involve the loss of a methyl group or cleavage of the oxazole ring.

Potential Biological and Pharmacological Relevance

While no specific biological studies on **7-Bromo-2-methylbenzo[d]oxazole** have been published, the benzoxazole scaffold is of significant interest in medicinal chemistry due to its

wide range of pharmacological activities.^[2] Derivatives of benzoxazole have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties.^[2] The introduction of a bromine atom at the 7-position may modulate these activities and provide a vector for further structural modifications.



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Caption: Potential derivatization and therapeutic applications of **7-Bromo-2-methylbenzo[d]oxazole**.

Conclusion

7-Bromo-2-methylbenzo[d]oxazole is a valuable building block for the synthesis of more complex molecules in the field of drug discovery. Although specific experimental and biological data for this compound are scarce in the public domain, its structural features suggest significant potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of the potential applications based on the well-documented activities of the benzoxazole class of compounds. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

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References

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- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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